5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid
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Description
The compound “5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid” belongs to a class of organic compounds characterized by their unique molecular structure, which includes an amino group attached to a phenyl ring that is further linked to a pentanoic acid moiety with a keto group. Such structures are significant in various chemical and biochemical contexts, serving as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis of compounds similar to 5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid typically involves multiple steps, starting from basic organic or amino acids and employing methods such as esterification, bromination, and subsequent reactions with potassium phthalimide or other amines. For instance, the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid through esterification and bromination highlights a comparable pathway that could be adapted for our target compound (Lin Yuan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-amino-4-oxopentanoic acid, has been studied through methods like X-ray crystallography, NMR, MS, and IR techniques. These studies provide valuable insights into the arrangement of atoms, the stereochemistry, and the electronic environment around the molecule, which are crucial for understanding its reactivity and properties (Bin Wang, Heng-Shan Dong, 2009).
Scientific Research Applications
Chlorogenic Acid (CGA) and Its Pharmacological Review
Chlorogenic acid (CGA), a phenolic acid compound found naturally in green coffee extracts and tea, shows a wide range of biological and pharmacological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a free radical scavenger. It plays significant roles in lipid and glucose metabolism, offering therapeutic potential in managing disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects protect against chemical or lipopolysaccharide-induced injuries, and its hypocholesterolemic influence may result from altered nutrient metabolism. This review underscores the need for further research to optimize CGA's biological and pharmacological effects, potentially using it as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (M. Naveed et al., 2018).
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants, including phenolic acids and their derivatives, is crucial across various scientific fields. A critical review of analytical tests used to determine antioxidant activity highlighted methods based on hydrogen atom transfer (e.g., ORAC, HORAC) and electron transfer (e.g., CUPRAC, FRAP), among others. These methods, applied to antioxidant analysis or determination of antioxidant capacity in complex samples, underscore the importance of understanding the chemical reactions underlying these assays. Such insights are essential for elucidating the operating mechanisms and kinetics of processes involving several antioxidants, contributing to the broader scientific understanding of these compounds' antioxidant activities (I. Munteanu & C. Apetrei, 2021).
properties
IUPAC Name |
5-(2-ethyl-6-methylanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-11-7-4-6-10(2)14(11)15-12(16)8-5-9-13(17)18/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULJSKNKMMDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Ethyl-6-methylphenyl)amino]-5-oxopentanoic acid |
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